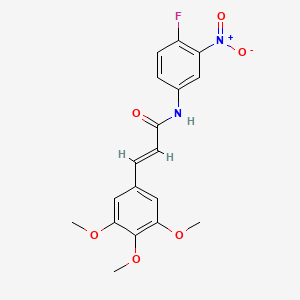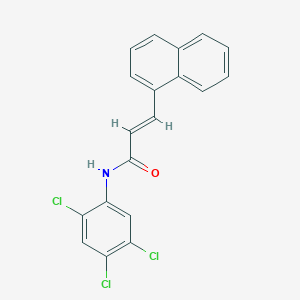![molecular formula C18H18N2O B4900221 3-{[(2-phenylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one CAS No. 159212-32-5](/img/structure/B4900221.png)
3-{[(2-phenylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2-phenylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, commonly known as PPAI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPAI is a derivative of indole, a heterocyclic organic compound that is widely present in nature and has been extensively studied for its biological activities.
Mécanisme D'action
The exact mechanism of action of PPAI is not fully understood, but it is believed to act through the inhibition of certain enzymes or receptors in the body. For example, PPAI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. PPAI has also been shown to bind to the adenosine A2A receptor, which is involved in the regulation of various physiological processes, including inflammation, neurotransmission, and cardiovascular function.
Biochemical and Physiological Effects:
PPAI has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, PPAI has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. PPAI has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to lipopolysaccharide (LPS) stimulation. In addition, PPAI has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of PPAI is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. PPAI also exhibits high stability and solubility in various solvents, which makes it suitable for use in various experimental settings. However, one of the limitations of PPAI is its relatively low potency compared to other compounds with similar biological activities. This may limit its potential applications in certain fields, such as medicinal chemistry.
Orientations Futures
There are several future directions for the study of PPAI. One potential direction is the development of more potent derivatives of PPAI with improved biological activities. Another direction is the investigation of the potential applications of PPAI in other fields, such as materials science and environmental science. Additionally, the elucidation of the exact mechanism of action of PPAI could provide valuable insights into the development of novel therapeutics for various diseases. Overall, PPAI is a promising compound with potential applications in various fields, and further research is needed to fully understand its biological activities and potential applications.
Méthodes De Synthèse
PPAI can be synthesized by the reaction of indole-2,3-dione with 2-phenylpropylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to yield PPAI. The purity and yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
PPAI has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, PPAI has been investigated for its anticancer, antimicrobial, and anti-inflammatory activities. In materials science, PPAI has been used as a building block for the synthesis of novel organic materials with optical and electronic properties. In environmental science, PPAI has been studied for its potential application as a fluorescent probe for the detection of heavy metal ions in water.
Propriétés
IUPAC Name |
3-(2-phenylpropyliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13(14-7-3-2-4-8-14)11-19-12-16-15-9-5-6-10-17(15)20-18(16)21/h2-10,12-13,20-21H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLDBIMUHLBVBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=CC1=C(NC2=CC=CC=C21)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159212-32-5, 159212-33-6 |
Source


|
| Record name | 2H-Indol-2-one, 1,3-dihydro-3-(((2-phenylpropyl)amino)methylene)-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159212325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-3-(((2-phenylpropyl)amino)methylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159212336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-methoxyphenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4900153.png)
![N-(2-ethoxyphenyl)-2-[(phenylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4900158.png)
![2-(4-bromophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4900159.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}nicotinamide](/img/structure/B4900161.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4900189.png)
![N-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4900195.png)
![2-{[6-(3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4900201.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine](/img/structure/B4900203.png)

![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900225.png)
![2-({1-[3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4900232.png)
